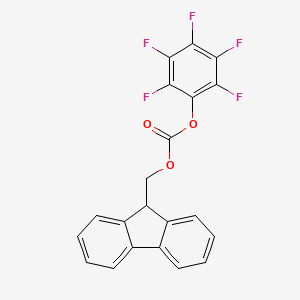

9-Fluorenylmethyl pentafluorophenyl carbonate

描述

9-Fluorenylmethyl pentafluorophenyl carbonate is a chemical compound with the molecular formula C21H11F5O3 and a molecular weight of 406.30 g/mol . It is commonly used as a reagent for the efficient, side reaction-free introduction of the N-9-fluorenylmethyloxycarbonyl protecting group into amino acids . This compound is particularly valuable in peptide synthesis due to its ability to form stable and easily removable protecting groups.

生化分析

Biochemical Properties

9-Fluorenylmethyl pentafluorophenyl carbonate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with amino acids by introducing the Fmoc protecting group, which is essential for the stepwise synthesis of peptides. This compound reacts with the amino group of amino acids, forming a stable carbamate linkage that protects the amino group from unwanted reactions during peptide synthesis . The enzymes and proteins involved in this process include various aminoacyl-tRNA synthetases and ribosomal proteins that facilitate peptide bond formation.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting amino groups, it ensures the correct assembly of peptides and proteins, which are crucial for various cellular functions. This compound influences cell signaling pathways, gene expression, and cellular metabolism by enabling the synthesis of functional peptides and proteins . The presence of correctly synthesized peptides and proteins is vital for maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a stable carbamate linkage with the amino group of amino acids. This linkage prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence of amino acids in the final peptide or protein . The compound’s ability to form this stable linkage is due to the presence of the pentafluorophenyl group, which enhances the reactivity of the carbonate group towards nucleophiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors. This compound is known to be stable under dry conditions but can degrade in the presence of moisture . Over time, exposure to moisture can lead to the hydrolysis of the carbonate group, reducing the compound’s effectiveness in protecting amino groups. Long-term studies have shown that maintaining a dry environment is essential for preserving the compound’s stability and functionality.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing significant adverse effects . At high doses, there may be toxic or adverse effects, including potential disruption of normal cellular functions and metabolic processes. It is essential to determine the optimal dosage to achieve the desired protective effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases, which play a crucial role in attaching amino acids to their corresponding tRNA molecules . This interaction is essential for the correct assembly of peptides and proteins. The compound’s presence can influence metabolic flux and metabolite levels by ensuring the availability of protected amino acids for peptide synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its chemical properties. The compound can diffuse through cell membranes due to its lipophilic nature . Once inside the cell, it interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues depends on factors such as tissue permeability and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be affected by its localization, as the presence of the compound in certain organelles may enhance its protective effects on amino groups during peptide synthesis.

准备方法

The synthesis of 9-fluorenylmethyl pentafluorophenyl carbonate typically involves the reaction of 9-fluorenylmethanol with pentafluorophenyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.

Reaction Conditions:

Reactants: 9-fluorenylmethanol, pentafluorophenyl chloroformate

Base: Triethylamine

Solvent: Anhydrous dichloromethane

Temperature: Room temperature

Purification: Recrystallization or chromatography

化学反应分析

9-Fluorenylmethyl pentafluorophenyl carbonate undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form N-9-fluorenylmethyloxycarbonyl-protected amino acids.

Hydrolysis: In the presence of water, it can hydrolyze to form 9-fluorenylmethanol and pentafluorophenol.

Common Reagents and Conditions:

Nucleophiles: Amines

Solvent: Dichloromethane or other non-polar solvents

Temperature: Room temperature to slightly elevated temperatures

Major Products:

- N-9-fluorenylmethyloxycarbonyl-protected amino acids

- 9-fluorenylmethanol

- Pentafluorophenol

科学研究应用

9-Fluorenylmethyl pentafluorophenyl carbonate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used to introduce the N-9-fluorenylmethyloxycarbonyl protecting group into amino acids, which is crucial for the stepwise synthesis of peptides.

Drug Development: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.

Bioconjugation: It is employed in the modification of biomolecules for various biochemical assays and studies.

作用机制

9-Fluorenylmethyl pentafluorophenyl carbonate is often compared with other similar compounds used for amino acid protection, such as:

9-Fluorenylmethyl chloroformate (Fmoc-Cl): Similar in function but uses a chloroformate group instead of a carbonate.

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu): Another protecting group reagent with a succinimidyl leaving group.

Uniqueness:

相似化合物的比较

- 9-Fluorenylmethyl chloroformate

- 9-Fluorenylmethyl succinimidyl carbonate

属性

IUPAC Name |

9H-fluoren-9-ylmethyl (2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F5O3/c22-15-16(23)18(25)20(19(26)17(15)24)29-21(27)28-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBKZVZOEBSFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369789 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88744-04-1 | |

| Record name | 9-Fluorenylmethyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 9-fluorenylmethyl pentafluorophenyl carbonate?

A1: this compound (FMPC) is primarily recognized as a reagent for introducing the fluorenylmethoxycarbonyl (Fmoc) protecting group in peptide synthesis . It enables the preparation of N-Fmoc amino acids and their pentafluorophenyl esters, crucial building blocks in solid-phase peptide synthesis.

Q2: Beyond peptide synthesis, are there other analytical applications of FMPC?

A2: Yes, FMPC has shown promise as a fluorescent labeling agent. Research indicates its utility in determining the concentration of D-penicillamine through fluorescence detection . After derivatization with FMPC, the resulting product exhibits fluorescence, allowing for sensitive quantification using spectrofluorometry.

Q3: What makes the fluorescence of FMPC derivatives particularly advantageous for analytical purposes?

A3: The derivatives formed by the reaction of FMPC with target molecules, such as D-penicillamine, exhibit strong fluorescence with excitation and emission wavelengths of 260 nm and 313 nm, respectively . This high fluorescence intensity, combined with the stability of the derivative, enhances the sensitivity and reliability of the analytical method.

Q4: What are the structural characteristics of this compound?

A4: this compound (FMPC) is characterized by the molecular formula C21H11F5O3 and a molecular weight of 406.305 g/mol . Its structure combines a fluorenylmethoxycarbonyl group with a pentafluorophenyl ester, contributing to its reactivity and utility in chemical synthesis.

Q5: Are there any specific handling and storage recommendations for this compound?

A5: Due to potential pressure buildup in storage containers over time, it's crucial to open bottles containing FMPC cautiously . To maintain its quality and stability, store FMPC in a cool, dry environment, minimizing exposure to moisture and heat.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)

![3-Hydroxybenzo[B]naphtho[2,3-D]furan-6,11-dione](/img/structure/B1301001.png)